Product packaging for Geranyl neryl ether(Cat. No.:CAS No. 72928-53-1)

Geranyl neryl ether

Cat. No.: B14452220
CAS No.: 72928-53-1
M. Wt: 290.5 g/mol
InChI Key: XWRJRXQNOHXIOX-LRVMPXQBSA-N
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Description

Geranyl neryl ether, with the CAS registry number 72928-53-1 and EINECS 277-083-7 , is a high-purity biochemical with the molecular formula C20H34O and an average molecular weight of 290.491 . This compound is characterized as a mixed stereoisomer ether, specifically (2Z)-1-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-3,7-dimethyl-2,6-octadiene , which combines geranyl and neryl moieties. Its defined (E,Z) configuration makes it a compound of significant interest in synthetic and polymer chemistry research . As an acyclic terpene ether, it serves as a valuable bio-renewable building block derived from terpenoids, which are abundant in ethereal oils of fruits and plants . Researchers utilize this and similar terpenyl ethers in the synthesis of specialized polymers, such as multifunctional poly(ethylene glycol)s, leveraging its unsaturated side chains for post-polymerization modifications including hydrogenation and thiol-ene click reactions . Its hydrophobic nature and branched structure impede crystallization, allowing scientists to tailor the thermal properties of resulting materials . This compound is intended for laboratory research applications only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O B14452220 Geranyl neryl ether CAS No. 72928-53-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72928-53-1

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(2Z)-1-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C20H34O/c1-17(2)9-7-11-19(5)13-15-21-16-14-20(6)12-8-10-18(3)4/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3/b19-13-,20-14+

InChI Key

XWRJRXQNOHXIOX-LRVMPXQBSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC/C=C(/C)\CCC=C(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCOCC=C(C)CCC=C(C)C)C)C

Origin of Product

United States

Chemical Reactivity and Transformative Chemistry of Geranyl/neryl Ether Structures

Catalytic Hydrogenation Pathways of Unsaturated Ethers

The multiple carbon-carbon double bonds in geranyl and neryl ether structures are susceptible to catalytic hydrogenation. The extent of saturation can be controlled to yield various hydrogenated derivatives.

Selective Saturation of Olefinic Bonds

The selective hydrogenation of unsaturated ethers, such as those derived from geraniol (B1671447) and nerol (B1678202), is a valuable transformation. The reduction of carbon-carbon double bonds can be achieved without affecting other functional groups, like carbonyls or aromatic rings, by choosing appropriate catalytic systems. conicet.gov.ar Homogeneous catalysts, such as Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride), are known for their ability to reduce unhindered double bonds with high selectivity. orgsyn.org The process is sensitive to steric hindrance around the olefinic bond; as substitution increases, the rate of reduction tends to decrease. conicet.gov.arorgsyn.org

In the context of geranyl and neryl ether structures, which contain trisubstituted double bonds, catalytic hydrogenation typically proceeds under standard conditions using catalysts like palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst). oup.comchimia.ch The use of specific catalyst poisons, such as diphenylsulfide with Pd/C, can further enhance selectivity, allowing for the reduction of olefinic bonds without causing hydrogenolysis of other sensitive groups. The stereochemistry of the addition of hydrogen is generally cis. orgsyn.org While achieving selective hydrogenation of one double bond over another in a polyolefinic system like geranyl neryl ether can be challenging, it is often possible to saturate all olefinic bonds while preserving the ether linkage. oup.com

Formation of Octahydro and Hexahydro Derivatives

The complete or partial saturation of terpene ethers through catalytic hydrogenation leads to the formation of stable saturated cyclic and acyclic ethers. mdpi.com Research on the reaction of nerol and linalool (B1675412) with boron trifluoride etherate has produced various dimeric ethers, whose structures were confirmed by subsequent hydrogenation. oup.com

During these studies, catalytic hydrogenation over a platinum oxide catalyst (Adam's catalyst) in acetic acid was used to determine the degree of unsaturation. For instance, dineryl ether, which possesses four double bonds, absorbs four molar equivalents of hydrogen to yield the corresponding octahydro derivative, ditetrahydroneryl ether. oup.com Similarly, geranyl linaloyl ether also yields an octahydro derivative upon full hydrogenation. oup.com In cases where the ether contains fewer reducible bonds, a hexahydro derivative may be formed. An example is dl-neryl α-terpenyl ether, which contains three double bonds and is converted to a hexahydro derivative upon catalytic hydrogenation. oup.com

Unsaturated EtherHydrogen Molar Equivalents AbsorbedResulting Saturated DerivativeSaturation Level
dl-Linaloyl Neryl EtherNot specified, but yields octahydro derivativeTetrahydrolinaloyl Tetrahydroneryl EtherOctahydro
l-Geranyl Linaloyl Ether4Tetrahydrogeranyl Tetrahydrolinaloyl EtherOctahydro
dl-Neryl α-Terpenyl Ether3Tetrahydroneryl Dihydro-α-terpenyl EtherHexahydro
Dineryl Ether4Ditetrahydroneryl EtherOctahydro

Data sourced from research on the products formed from nerol with a boron trifluoride etherate catalyst. oup.com

Acid-Catalyzed Rearrangements and Cyclizations

The presence of multiple double bonds in geranyl and neryl ether structures facilitates complex acid-catalyzed reactions, leading to intramolecular cyclizations and rearrangements. These transformations are of significant interest as they mimic biosynthetic pathways of cyclic terpenes. thieme-connect.comuoc.gr

Intramolecular Cyclization Processes

Acid-catalyzed reactions of geraniol, nerol, and their derivatives are classic models for terpenoid biosynthesis. uchile.cl The process is typically initiated by the protonation of a double bond, generating a carbocationic intermediate. This electrophilic center can then be attacked by a remote double bond within the same molecule, leading to the formation of a new carbon-carbon bond and a cyclic structure. thieme-connect.com

In these reactions, neryl derivatives (Z-isomers) often yield cyclic products more readily than geranyl derivatives (E-isomers). uchile.cl The geometry of the neryl structure pre-organizes the molecule in a conformation that favors cyclization. For example, acid-catalyzed treatment of neryl derivatives often leads to six-membered rings like those found in α-terpineol. uchile.cl The use of Lewis acids like tin(IV) chloride or Brønsted acids can promote these cyclizations, which can sometimes be part of a tandem reaction sequence. thieme-connect.comuoc.gr

Enantioselective Tail-to-Head Cyclization of Neryl Analogues

Achieving enantioselectivity in these cyclizations is a significant challenge in synthetic chemistry. One successful strategy involves an intramolecular cyclization using a chiral leaving group. For instance, a neryl ether derivative equipped with an (R)-1,1'-binaphthyl-based chiral auxiliary as a leaving group undergoes enantioselective cyclization in the presence of tin(IV) chloride to produce (R)-limonene. thieme-connect.com This approach represents a diastereodifferentiating reaction where the chiral auxiliary dictates the stereochemical outcome. thieme-connect.com

A more recent and highly effective method employs small molecule organocatalysis. Chiral urea (B33335) and thiourea (B124793) derivatives, acting as dual-hydrogen-bond donors, have been shown to catalyze highly enantioselective tail-to-head cyclizations of neryl chloride analogues. nih.govthieme-connect.com These catalysts operate through a cooperative mechanism where two catalyst molecules engage the substrate, stabilizing the transition state and effectively inducing enantioselectivity. nih.govresearchgate.net This method circumvents pathways that would otherwise lead to simple elimination products. nih.gov

Catalyst/Auxiliary SystemSubstrate TypeKey TransformationReported Enantiomeric Excess (ee)
(R)-1,1'-binaphthyl-based chiral leaving group with SnCl₄Neryl Ether AnalogueEnantioselective intramolecular cyclizationUp to 77% ee for (R)-limonene thieme-connect.com
Chiral Urea/Thiourea DerivativesNeryl Chloride AnaloguesEnantioselective tail-to-head cyclizationHigh enantioselectivities reported thieme-connect.com

Mechanistic Insights into π-Participation during Ionization

The significant difference in reactivity between neryl and geranyl derivatives in cyclization reactions provides insight into the underlying mechanism. For neryl analogues, experimental and computational studies strongly support a mechanism involving π-participation from a nucleophilic olefin during the ionization of the leaving group (e.g., chloride). nih.govnih.govacs.org

In this concerted pathway, the terminal double bond of the neryl substrate acts as an internal nucleophile, assisting in the departure of the leaving group. harvard.edu This π-participation facilitates the ionization process and directly leads to the formation of the cyclic carbocation intermediate, effectively bypassing the formation of an uncyclized allylic carbocation that would be prone to elimination. nih.gov This mechanism explains why neryl chloride cyclizes efficiently while geranyl chloride, with its E-geometry, reacts slowly and primarily forms acyclic elimination products under the same conditions. nih.gov The stabilization of the cyclization transition state is achieved through a network of non-covalent interactions with the catalyst, which is critical for both reactivity and stereoinduction. researchgate.net

Isomerization and Stereochemical Transformations

The geometry of the double bonds in geranyl and neryl ethers plays a crucial role in their reactivity and biological interactions. vulcanchem.com

Geranyl and neryl ethers are distinguished by the configuration of their C2–C3 double bond, with the geranyl group having a trans (E) configuration and the neryl group possessing a cis (Z) configuration. vulcanchem.com This stereochemical difference significantly impacts their physical properties and biological activities. vulcanchem.com

Under certain conditions, isomerization between the E and Z forms can occur. For instance, the acid-catalyzed conversion of linalool can lead to the formation of both geraniol and nerol. uchile.cl Similarly, enzymatic processes can facilitate the isomerization of geraniol and geranyl phosphate (B84403) to their corresponding neryl counterparts. oregonstate.edu In synthetic applications, precise stereochemical control is often necessary to prevent unwanted isomerization. One strategy involves the use of epoxide intermediates, which allows for the preservation of the olefin geometry during functionalization. vulcanchem.com

Studies on the copolymerization of neryl and geranyl glycidyl (B131873) ethers have shown that under specific anionic polymerization conditions, little to no isomerization of the double bonds occurs. rsc.org This highlights the relative stability of the olefinic centers under these particular reaction conditions. rsc.org

In the context of glycidyl ethers derived from terpenes, a notable transformation is the prenyl-to-isoprenyl isomerization. This rearrangement has been observed under basic conditions, such as those used in anionic ring-opening polymerization (AROP). rsc.org Specifically, the isomerization of prenyl glycidyl ether (PreGE) to isoprenyl glycidyl ether (IsoPreGE) has been documented. rsc.orgrsc.org This base-catalyzed isomerization is sterically favored due to the degree of substitution, leading to the more stable isoprenyl structure. rsc.org

This isomerization is analogous to the transformation of allyl glycidyl ether to cis-prop-1-enyl ether under similar basic AROP conditions. rsc.org The extent of this isomerization can be influenced by reaction parameters; for example, lower base concentrations can reduce the amount of isoprene (B109036) formation. rsc.org Interestingly, this isomerization is less pronounced in the case of neryl and geranyl glycidyl ethers during copolymerization with ethylene (B1197577) oxide. rsc.org

Post-Synthetic Functionalization of Terpenyl Ether Architectures

The double bonds present in geranyl and neryl ether structures provide reactive handles for a variety of post-synthetic modifications, enabling the introduction of new functional groups and the alteration of material properties.

Thiol-ene click chemistry has emerged as a versatile and efficient method for the functionalization of terpenyl ether architectures. rsc.orgrsc.org This photochemical reaction involves the addition of a thiol to a carbon-carbon double bond (the "ene") and can be used to introduce a wide range of functionalities. rsc.orgwestmont.edu

In the context of copolymers containing terpenyl glycidyl ethers, thiol-ene reactions have been successfully employed for post-polymerization modification. rsc.orgrsc.org For example, the reaction of copolymers of geranyl glycidyl ether (GeraGE) and neryl glycidyl ether (NerGE) with 2-mercaptoethanol (B42355) has been shown to proceed to complete conversion of both double bonds in the terpenyl side chains. rsc.orgrsc.org This modification introduces hydroxyl functionalities into the polymer structure, as confirmed by infrared spectroscopy. rsc.orgrsc.org The success of this reaction highlights its potential for creating custom materials with tailored properties. rsc.org

Reaction Reactants Outcome Reference
Thiol-ene click reactionP(EG-co-GeraGE) and 2-mercaptoethanolIntroduction of hydroxyl functionalities rsc.orgrsc.org
Thiol-ene click reactionP(EG-co-NerGE) and 2-mercaptoethanolIntroduction of hydroxyl functionalities rsc.orgrsc.org

Diimide reduction offers a metal-free alternative to catalytic hydrogenation for the complete saturation of the double bonds in terpenyl ether structures. rsc.orgwikipedia.org This method involves the in situ generation of diimide (N₂H₂), which then reduces the carbon-carbon double bonds. nih.gov

The application of diimide reduction has been demonstrated for the full hydrogenation of copolymers containing terpenyl glycidyl ethers. rsc.orgrsc.org Specifically, potassium azodicarboxylate (PADA) has been used as a diimide source for the reduction of copolymers of geranyl glycidyl ether. rsc.org This approach has proven to be robust, successfully hydrogenating both types of double bonds present in the geranyl side chain. rsc.org The complete hydrogenation enhances the thermal and oxidative stability of the resulting polymers. rsc.org Diimide reduction is particularly advantageous as it is compatible with most functional groups and the reaction workup is straightforward. nih.gov

Reactant Reducing Agent System Product Reference
P(EG-co-GeraGE)Potassium azodicarboxylate (PADA)Fully hydrogenated copolymer rsc.org
Resin-bound Geraniol2-Nitrobenzenesulfonohydrazide and triethylamineSaturated alcohol nih.gov

Advanced Analytical Methodologies for Characterization of Geranyl/neryl Ether Systems

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the isomeric components of geranyl and neryl ether mixtures, allowing for their individual identification and quantification.

Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool for analyzing the volatile components of geranyl and neryl ether systems. oup.comoup.com The choice of the capillary column is critical for achieving separation of the E and Z isomers. Columns with varying polarities, such as a poly-dimethylsiloxane capillary column, are often employed. oup.com

In a typical GC analysis, the oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. For instance, a temperature program might start at 30°C and increase to 230°C at a rate of 10°C per minute. oup.com The use of different GC columns can confirm the identity of the isomers; for example, the identification of neryl formate (B1220265) was confirmed by peak enhancement on two columns of differing polarity. oup.com Fast GC techniques, which can significantly reduce analysis time, have also been successfully applied to the analysis of related fragrance compounds. chromatographyonline.comthermofisher.com

Table 1: Typical GC Parameters for Terpene Derivative Analysis

Parameter Value Reference
Column Poly-dimethylsiloxane capillary (50 m, 0.32 mm i.d., 0.52 μm film thickness) oup.com
Injector Cool-on-column oup.com
Oven Program 30°C (0.5 min hold), then 10°C/min to 230°C (30 min hold) oup.com
Carrier Gas Hydrogen oup.com

For the quantitative analysis of less volatile or thermally labile geranyl and neryl derivatives, such as bisphosphonates, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers high selectivity and sensitivity for complex biological matrices. nih.gov

A validated LC-MS/MS method for the simultaneous quantification of E- and Z-isomers of a geranyl/neryl triazole bisphosphonate involved solid-phase extraction for sample cleanup, followed by derivatization to improve ionization efficiency. nih.gov Chromatographic separation was achieved on a C18 column with a gradient elution. nih.gov The analytes were ionized using an electrospray ionization (ESI) source and detected in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.gov

Table 2: LC-MS/MS Parameters for Quantitative Analysis of Geranyl/Neryl Derivatives

Parameter Value Reference
Column Phenomenex Gemini NX (150mm x 2.0mm, 5μ) nih.gov
Mobile Phase Gradient of 0.1% acetic acid and methanol/acetonitrile (1:1) nih.gov
Flow Rate 0.2 mL/min nih.gov
Ionization Electrospray Ionization (ESI), Positive Mode nih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of geranyl and neryl ethers, confirming their identity and elucidating their stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of geranyl and neryl ethers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govdoi.org

The key to distinguishing between the geranyl (E) and neryl (Z) isomers lies in the chemical shifts of the carbons and protons near the C2-C3 double bond. For instance, in geraniol (B1671447) and nerol (B1678202), the precursors to their respective ethers, the ¹³C NMR signal for the methylene (B1212753) carbon adjacent to the newly formed olefin is diagnostic: around 39.7 ppm for the E isomer (geraniol) and 32.2 ppm for the Z isomer (nerol). nih.gov Similarly, the chemical shifts of the methyl groups attached to the double bonds differ between the isomers. doi.org

¹H NMR spectra show characteristic signals for the olefinic protons and the protons of the methylene group adjacent to the ether oxygen. libretexts.org For example, in dipropyl ether, the -CH₂- protons next to the ether oxygen appear around 3.37 ppm. libretexts.org

Table 3: Representative ¹³C NMR Chemical Shifts (ppm) for Geraniol and Nerol

Carbon Geraniol (E) Nerol (Z) Reference

Mass spectrometry (MS), often coupled with GC (GC-MS), provides the molecular weight and fragmentation pattern of a compound, which aids in its identification. researchgate.netresearchgate.net In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. uni-saarland.de

For terpene derivatives, a common fragmentation involves the cleavage of the C4-C5 bond, resulting in a characteristic base peak at m/z 69. researchgate.net The mass spectrum of geranyl ethyl ether, for example, would show a molecular ion peak corresponding to its molecular weight (182.30 g/mol ) and a pattern of fragment ions that can be used to confirm its structure. nist.gov The fragmentation patterns of geranyl and neryl isomers can be very similar, making chromatographic separation prior to MS analysis crucial for unambiguous identification. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgresearchgate.net For geranyl and neryl ethers, the most characteristic absorption is a strong C-O stretching band in the region of 1000-1300 cm⁻¹. libretexts.org Specifically, aliphatic ethers typically show an intense band between 1150-1085 cm⁻¹. spcmc.ac.in

The absence of certain bands can also be informative. For example, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=O stretching band around 1650-1800 cm⁻¹ would confirm that the compound is an ether and not an alcohol or a carbonyl compound. core.ac.uk The spectra of geranyl and neryl derivatives will also show C-H stretching vibrations for sp² and sp³ hybridized carbons and C=C stretching vibrations. researchgate.netvscht.cz

Table 4: Characteristic IR Absorption Frequencies for Ethers

Vibration Frequency Range (cm⁻¹) Intensity Reference
C-O Stretch (Aliphatic) 1150 - 1085 Strong spcmc.ac.in
C-O Stretch (General) 1300 - 1000 Strong libretexts.org
C=C Stretch 1680 - 1640 Medium vscht.cz
=C-H Stretch 3100 - 3000 Medium vscht.cz

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy in chemical analysis, particularly for gas chromatography (GC), to improve the volatility, thermal stability, and chromatographic behavior of analytes. For terpenoid systems, which can be prone to thermal degradation, these strategies are essential for accurate quantification and identification.

Gas chromatography (GC) is a powerful tool for separating and analyzing volatile compounds. tcichemicals.com However, compounds with active hydrogen atoms, such as alcohols or acids, and even some ethers, can exhibit poor chromatographic peak shape and thermal instability, making direct analysis challenging. Trimethylsilylation (TMS) is a widely employed derivatization technique that replaces active hydrogens with a thermally stable trimethylsilyl (B98337) group (-Si(CH₃)₃). tcichemicals.comresearchgate.net This process generally increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. tcichemicals.com

While geranyl neryl ether itself does not possess active hydrogens, trace amounts of its precursor alcohols, geraniol and nerol, are often present as impurities. Furthermore, analytical standards or samples may undergo partial hydrolysis, generating these alcohols. Derivatization of these related impurities is critical for accurate analysis of the ether system. The most common reagents for this purpose are silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA). researchgate.netmdpi.com The reaction converts the hydroxyl groups of geraniol and nerol into their respective TMS ethers, which are more volatile and produce sharper, more symmetrical peaks in GC analysis. researchgate.net This allows for better separation from the this compound peak and more accurate quantification of the ether itself by minimizing interferences from its related impurities.

Table 1: Common Trimethylsilylation Reagents for GC Analysis

Reagent NameAbbreviationKey CharacteristicsTypical Application
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, volatile by-products.General purpose silylation of alcohols, phenols, and carboxylic acids. tcichemicals.com
N-Methyl-N-trimethylsilyltrifluoracetamideMSTFAMost volatile TMS-amide available; by-products are also highly volatile.Excellent for trace analysis where by-product interference must be minimized. mdpi.comnih.gov
N-TrimethylsilylimidazoleTMSIExtremely strong silylating agent, specifically for hydroxyl groups.Derivatization of hindered hydroxyls and carbohydrates. tcichemicals.com
1,1,1,3,3,3-HexamethyldisilazaneHMDSOne of the weaker silylating agents; often requires a catalyst.Used for derivatizing hydroxyl groups and some amines. tcichemicals.com

Achieving complete and reproducible derivatization is critical for analytical accuracy. The efficiency of a trimethylsilylation reaction depends on several factors that must be carefully optimized. mdpi.com A multi-response optimization approach is often employed to find the best compromise for a range of analytes. researchgate.net Key parameters include the choice of silylating reagent, reaction temperature, reaction time, and the volume of the derivatizing agent. mdpi.comresearchgate.net

For instance, studies on the derivatization of polar metabolites for GC-MS analysis have shown that parameters like methoxyamine (MeOx) volume and incubation temperature can cause significant differences in reproducibility and signal area. mdpi.com An optimized protocol might involve a two-step process: an initial oximation step (e.g., with MeOx in pyridine) to derivatize carbonyl groups, followed by silylation (e.g., with MSTFA). mdpi.comnih.gov The optimization process involves systematically varying conditions such as temperature (e.g., 30°C) and incubation times (e.g., 30-60 minutes) to maximize the reaction yield. mdpi.comnih.gov Equilibration time after adding the reagent is another crucial factor, as it allows for the complete derivatization of compounds that react more slowly. mdpi.com Automated, on-line derivatization methods can improve repeatability by ensuring that each sample is processed identically, reducing the technical variability that can arise from manual procedures. mdpi.comnih.gov

Table 2: Key Parameters for Optimization of a Silylation Protocol

ParameterInfluence on DerivatizationOptimization Goal
Reagent Choice & VolumeAffects reaction kinetics and completeness. Excess reagent can cause interference. researchgate.netSelect the most effective reagent and use a sufficient volume for complete reaction without excessive background. mdpi.com
Reaction TemperatureHigher temperatures increase reaction rates but can also lead to degradation of thermally labile compounds. mdpi.comresearchgate.netFind the lowest temperature that achieves complete derivatization within a reasonable time.
Reaction TimeInsufficient time leads to incomplete derivatization, while excessively long times can cause degradation of derivatives. mdpi.comresearchgate.netDetermine the minimum time required for the reaction to reach completion for all target analytes.
Catalyst/SolventThe choice of solvent (e.g., pyridine, acetonitrile) can influence reagent solubility and reaction efficiency. Catalysts can speed up reactions. researchgate.netEnsure all reactants are soluble and the reaction proceeds efficiently and without side reactions.

Thermal Analysis Techniques in Related Terpenoid Systems

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. netzsch.com For terpenoid systems, these methods provide invaluable data on thermal stability, decomposition pathways, and the composition of degradation products.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. chemicke-listy.cz The resulting data, often presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), reveal the temperatures at which decomposition occurs and the extent of mass loss at each stage. chemicke-listy.czchromatographyonline.com This is crucial for determining the thermal stability of materials like terpene-based polymers or ethers. d-nb.inforesearchgate.net For example, TGA studies on terpene-based polymers show distinct decomposition steps that can be correlated to the scission of specific chemical bonds. d-nb.info

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. core.ac.ukresearchgate.net DSC curves show endothermic (heat absorbing) and exothermic (heat releasing) events. For terpenoid systems, DSC can identify melting points, glass transitions, and the heat associated with decomposition reactions. acs.orgrsc.org Studies on terpenoid-derived polymers have used DSC to determine glass transition temperatures (Tg), which provide insight into the polymer's structure and flexibility. researchgate.net When used together, TGA and DSC provide a comprehensive picture of the thermal behavior of a material. science.gov

Table 3: Example Thermal Decomposition Data for Related Terpene Derivatives

Compound TypeTechniqueObservationTypical Temperature Range (°C)Reference
Poly(geranyl acrylate)TGA/DTGMulti-step oxidative decomposition.~200-600 d-nb.info
Cembratrienediols (Terpenoids)TGA/DTGMajor weight loss indicating cleavage and decomposition.Peak decomposition ~250-265 chromatographyonline.com
Linear Neryl DiestersTGAHigh thermal resistance under inert conditions.Decomposition onset >250 researchgate.net
Terpenoid-derived CopolymersDSCDetermination of glass transition temperatures (Tg).Tg from 110 to 160 researchgate.net

While TGA reveals when a material decomposes, it does not identify the volatile products released. To overcome this, TGA instruments are often coupled with spectroscopic techniques in what is known as Evolved Gas Analysis (EGA). The two most common coupled techniques are TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) and TGA-Quadrupole Mass Spectrometry (TGA-QMS). d-nb.info

In a TGA-FTIR system, the gaseous products evolved from the TGA furnace are transferred via a heated line to a gas cell within an FTIR spectrometer. netzsch.commdpi.com The FTIR records the infrared spectrum of the evolved gases over time, allowing for the identification of functional groups and, consequently, the chemical nature of the decomposition products. d-nb.infomdpi.com For example, TGA-FTIR analysis of decomposing terpene acrylate (B77674) polymers confirmed the formation of terpene hydrocarbons, acetic acid, CO, and CO₂. d-nb.info

In a TGA-QMS system, the evolved gases are introduced into the ion source of a mass spectrometer. The QMS separates the resulting ions based on their mass-to-charge ratio, providing information about the molecular weight of the volatile products. d-nb.info This coupling is highly sensitive and provides complementary data to FTIR. The combination of TGA with both FTIR and QMS offers a powerful method for elucidating complex thermal degradation mechanisms of terpenoid systems by correlating mass loss with the real-time identification of the specific molecules being released. d-nb.info

Table 4: Common Volatile Products Identified from Terpenoid Decomposition via TGA-FTIR/QMS

Product ClassSpecific ExamplesMethod of DetectionReference
HydrocarbonsPropane, Propene, Terpene HydrocarbonsFTIR, QMS d-nb.info
AcidsAcetic Acid, Propionic AcidFTIR d-nb.infomdpi.com
Carbon OxidesCarbon Monoxide (CO), Carbon Dioxide (CO₂)FTIR, QMS d-nb.info
AlcoholsTerpene AlcoholsFTIR (indicated by O-H and C-O stretches) researchgate.netresearchgate.net
AromaticsVarious aromatic ingredients (at high temperatures)Pyrolysis-GC-MS chromatographyonline.com

Theoretical and Computational Chemistry of Geranyl/neryl Ether Derivatives

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are a cornerstone in the analysis of reaction pathways, offering a molecular-level understanding of chemical transformations. rsc.org These methods are adept at mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation energies, which are critical for predicting reaction feasibility and kinetics. rsc.orgnih.gov

For terpenoid derivatives like those of geranyl neryl ether, quantum chemical methods, particularly density functional theory (DFT), have been instrumental. nih.gov For instance, in the biosynthesis of monoterpenes from geranyl diphosphate (B83284), quantum chemical studies have been used to propose mechanisms for the formation of complex structures like bornyl diphosphate. researchgate.net These calculations can reveal that certain proposed intermediates, such as the bornyl cation, may not actually be energy minima. researchgate.net Instead, they suggest concerted reaction pathways involving alkyl shifts and pyrophosphate group attacks. researchgate.net

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. nih.gov High-level ab initio methods are often required for accurate treatment of carbocations, which are common intermediates in terpene chemistry. researchgate.net However, DFT has been shown to provide a good balance of accuracy and computational cost for these systems. nih.govresearchgate.net The use of computational methods allows researchers to explore numerous potential reaction pathways, including those that might not be intuitively obvious, thereby guiding experimental investigations. rsc.orgchemrxiv.org

Table 1: Key Applications of Quantum Chemical Calculations in Reaction Pathway Analysis

ApplicationDescriptionRelevant Intermediates/Products
Mechanism ElucidationDetermining the step-by-step process of a chemical reaction.Carbocations, Transition States
Activation Energy CalculationQuantifying the energy barrier that must be overcome for a reaction to occur.Transition States
Intermediate StabilityAssessing the relative energies of transient species formed during a reaction.Pinyl cation, Camphyl cation
Product Selectivity PredictionUnderstanding why certain products are formed preferentially over others.Bornyl diphosphate

Molecular Dynamics Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes of flexible molecules like this compound derivatives. nih.govnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of molecular behavior and allowing for the characterization of different conformational substates and their relative populations. rsc.org

In the context of enzymatic reactions involving terpenoids, MD simulations, often in combination with quantum mechanics in QM/MM (quantum mechanics/molecular mechanics) approaches, are used to study how the protein environment influences the conformation and reactivity of the substrate. researchgate.net For example, MD simulations have been employed to investigate the cyclization of geranyl acetate (B1210297) within the confines of a zeolite catalyst, revealing how the catalyst environment favors the formation of specific cyclic products. researchgate.net These simulations can construct free energy surfaces for the cyclization steps, illustrating the balance between thermodynamic and kinetic controls that dictate the reaction outcome. researchgate.net

The conformational flexibility of the geranyl and neryl moieties is a key determinant of their biological activity and reactivity. The trans (E) configuration of the C2-C3 double bond in the geranyl group and the cis (Z) configuration in the neryl group lead to distinct three-dimensional shapes, which in turn affect how they fit into enzyme active sites or interact with other molecules. vulcanchem.com MD simulations can quantify these conformational preferences and the energetic barriers between different conformations, providing insights that are crucial for understanding their differential biological effects. rsc.org

Table 2: Applications of Molecular Dynamics Simulations

ApplicationInsights GainedExample System
Conformational SamplingIdentification of stable and metastable molecular shapes.Unliganded vs. CD4-bound HIV-1 gp120 rsc.org
Free Energy LandscapesDetermination of the relative stabilities of different conformations.Squalene-hopene cyclization researchgate.net
Enzyme-Substrate InteractionsUnderstanding how a protein environment influences substrate conformation and reactivity.Geranyl acetate in zeolite researchgate.net
Solvent EffectsModeling the influence of the surrounding solvent on molecular conformation.Glycoproteins in aqueous solution nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers robust methods for predicting various spectroscopic parameters, which can be invaluable for identifying and characterizing new compounds or for interpreting experimental spectra. rsc.org Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies for infrared (IR) and Raman spectroscopy. nih.govrsc.org

The prediction of NMR parameters, for instance, relies on calculating the magnetic shielding around each nucleus in the molecule. rsc.org The accuracy of these predictions is sensitive to the chosen computational method and basis set. rsc.org For complex molecules, it is often necessary to benchmark different computational approaches against experimental data for known compounds to select the most reliable method. rsc.org

In the study of this compound derivatives, computational prediction of spectroscopic data can aid in the structural elucidation of reaction products. For example, by comparing the calculated NMR spectra for different possible isomers with the experimental spectrum, it is possible to determine the stereochemistry of the products with a high degree of confidence. This is particularly important for distinguishing between the geranyl (E) and neryl (Z) isomers.

Table 3: Computationally Predicted Spectroscopic Parameters

Spectroscopic TechniquePredicted ParametersApplication
Nuclear Magnetic Resonance (NMR)Chemical Shifts, Coupling ConstantsStructural Elucidation, Isomer Differentiation
Infrared (IR) SpectroscopyVibrational Frequencies, IntensitiesFunctional Group Identification
Raman SpectroscopyVibrational Frequencies, IntensitiesMolecular Structure and Symmetry Analysis

Computational Studies on Catalytic Mechanisms

Computational studies are pivotal in unraveling the intricate mechanisms of catalysis, including both enzymatic and non-enzymatic reactions. simonsfoundation.orgchemrxiv.org These studies can provide detailed insights into how catalysts function, how they lower activation energies, and what factors control their selectivity. aps.orgmdpi.com

For reactions involving geranyl and neryl derivatives, computational methods have been used to study the catalytic mechanisms of terpene synthases, the enzymes responsible for their biosynthesis. researchgate.net These studies often employ QM/MM methods to model the enzyme active site, allowing for a detailed investigation of the interactions between the substrate, the catalyst, and any cofactors. researchgate.netmdpi.com For example, computational studies on the conversion of geranyl diphosphate to bornyl diphosphate have highlighted the crucial role of the pyrophosphate counterion in manipulating the reaction pathway. researchgate.net

Furthermore, computational approaches are being developed to design new catalysts with improved efficiency and selectivity. simonsfoundation.org By understanding the fundamental principles of catalysis at a molecular level, researchers can computationally screen potential catalyst candidates before undertaking expensive and time-consuming experimental synthesis and testing. rsc.org The integration of quantum computing is also a promising future direction for enhancing the accuracy and scope of computational catalysis studies. aps.org

Advanced Applications and Emerging Research Directions

Geranyl/Neryl Ether Derivatives as Synthetic Intermediates in Complex Molecule Construction

Geranyl and neryl ether derivatives are valuable synthetic intermediates in the assembly of complex molecules. numberanalytics.com Their inherent structural features and reactivity allow for their incorporation into intricate molecular architectures through various synthetic strategies. numberanalytics.com

One key approach involves the use of these ethers as building blocks in total synthesis. numberanalytics.com For instance, the synthesis of complex natural products and their analogues often leverages the stereochemistry and functionality of geranyl and neryl derivatives. escholarship.org A critical aspect of their use is the precise control of stereochemistry to prevent unwanted isomerization. vulcanchem.com Epoxide-mediated synthesis has emerged as a robust strategy to preserve the distinct olefin geometry of geranyl and neryl structures during functionalization. vulcanchem.com In the synthesis of geranyl and neryl triazole bisphosphonates, epoxidation of the corresponding alcohol precursors (geraniol or nerol) allows for the stereospecific regeneration of the double bond after subsequent reactions. vulcanchem.com

Furthermore, these terpenoid ethers can participate in pericyclic reactions, such as the Claisen rearrangement, which is a powerful method for forming complex molecules with high stereoselectivity. numberanalytics.com The development of novel synthetic methodologies continues to expand the utility of geranyl and neryl ether derivatives. For example, chiral urea (B33335) derivatives have been shown to catalyze the enantioselective tail-to-head cyclization of neryl chloride analogues, a reaction where the nucleophilic olefin's π-participation is crucial for the transformation's success. nih.gov

Development of Novel Polymeric Materials Incorporating Terpenyl Ether Moieties

The incorporation of terpenyl ether moieties, including those derived from geraniol (B1671447) and nerol (B1678202), into polymeric materials is a rapidly growing area of research. rsc.org Terpenes and terpenoids are attractive as renewable feedstocks for polymer synthesis due to their natural abundance and diverse structures. researchgate.net The unique properties of these bio-based polymers make them suitable for a range of applications.

A notable development is the synthesis of terpenyl glycidyl (B131873) ethers (TGEs) and their subsequent copolymerization. rsc.org For example, geranyl glycidyl ether (GeraGE) and neryl glycidyl ether (NerGE) have been copolymerized with ethylene (B1197577) oxide (EO) via anionic ring-opening polymerization (AROP). rsc.org This process yields well-defined copolymers with varying comonomer compositions and narrow molar mass distributions. rsc.org Interestingly, unlike some other TGEs, the copolymerization of EO with NerGE and GeraGE shows minimal isomerization, preserving the original stereochemistry of the terpene moiety. rsc.org

These terpene-based polymers exhibit interesting properties. For instance, the hydrophobic nature of the terpenyl side chains combined with a hydrophilic polymer backbone like polyethylene (B3416737) glycol (PEG) allows for the creation of amphiphilic polyethers. rsc.org The branched structure of these side chains also tends to impede crystallization. rsc.org Research is also exploring the use of terpene-derived monomers for various polymerization techniques, including cationic and radical polymerizations, to create a wide array of novel materials. researcher.lifediva-portal.org The resulting polymers have potential applications in fields such as biomedical materials and sustainable plastics. nottingham.ac.ukresearchgate.net

Innovative Methodologies for Sustainable Synthesis of Terpenoid Ethers

The drive towards green chemistry has spurred the development of innovative and sustainable methods for synthesizing terpenoid ethers and their derivatives. acs.org A primary focus is the use of renewable feedstocks and environmentally benign catalytic systems.

Microbial biosynthesis is emerging as a commercially viable option for the large-scale production of terpenoids, offering a sustainable alternative to extraction from natural sources or petrochemical synthesis. pnas.org Engineering metabolic pathways in microorganisms like Saccharomyces cerevisiae can enhance the production of key precursors such as geranyl diphosphate (B83284) (GPP), the biological precursor to geraniol and nerol. pnas.org

Enzymatic and chemo-enzymatic methods are also gaining prominence. For example, biocatalytic epoxidation of terpenes using hydrogen peroxide offers a green alternative to traditional oxidation methods for producing versatile synthetic intermediates. acs.org The use of immobilized enzymes allows for catalyst recycling and application in continuous flow systems, enhancing the sustainability of the process. acs.org

Interdisciplinary Research at the Interface of Synthetic Chemistry and Analytical Science

The advancement in the synthesis and application of geranyl neryl ether and its derivatives is intrinsically linked to progress in analytical science. The complex nature of terpenoid synthesis and the subtle stereochemical differences between isomers like geranyl and neryl derivatives necessitate sophisticated analytical techniques for characterization and quality control. vulcanchem.com

High-performance analytical methods such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for identifying and quantifying the components of complex reaction mixtures. mdpi.commdpi.com These techniques are crucial for verifying the stereochemical integrity of the synthesized ethers and for monitoring the progress of polymerization reactions. rsc.orgmdpi.com For instance, detailed 1H NMR and 13C NMR analyses are used to confirm the structure and isomeric purity of geranyl and neryl derivatives and the resulting polymers. rsc.orgmdpi.com

The development of rapid analytical methods is also a key area of interdisciplinary research. UltraFast Gas Chromatography, for example, can significantly reduce analysis time for essential oils containing terpenoid compounds while maintaining accuracy. thermofisher.com This is particularly important for high-throughput screening of catalysts and reaction conditions in the development of new synthetic methodologies.

Moreover, the interface between synthetic biology and analytical chemistry is critical for optimizing microbial production of terpenoids. acs.org Advanced analytical tools are required to monitor metabolic fluxes and product titers in engineered microorganisms, providing essential feedback for further genetic and metabolic engineering efforts. pnas.org The collaboration between synthetic chemists, polymer scientists, biochemists, and analytical scientists is therefore crucial for unlocking the full potential of this compound and related compounds in advanced applications. acs.orgrsc.org

Q & A

Q. What are the key synthetic pathways for producing geranyl neryl ether, and how do reaction conditions influence isomer purity?

this compound can be synthesized via nucleophilic substitution or etherification reactions. For example, geranyl/neryl bromides can react with alcohols or phenols under basic conditions (e.g., NaH in dry ether) to form ethers . Stereochemical purity (E/Z isomerism) depends on the starting material: geranyl derivatives typically yield (E)-isomers, while neryl precursors favor (Z)-isomers. Catalyst choice (e.g., copper chloride II) and solvent polarity also influence selectivity .

Q. How can NMR spectroscopy differentiate between geranyl and neryl ether isomers?

The H-5 proton in neryl ethers resonates at δH 3.90 (Z-isomer), while geranyl ethers (E-isomer) show a downfield shift to δH 4.00 due to steric and electronic differences. Coupling constants and NOESY correlations further confirm stereochemistry . For quantitative analysis, integrate peaks corresponding to allylic protons or use chiral columns in GC-MS .

Q. What safety protocols are critical for handling geranyl/neryl derivatives in laboratory settings?

  • Ventilation : Use fume hoods to prevent inhalation of volatile compounds .
  • Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical resistance via EN 374), safety goggles, and lab coats .
  • Storage : Keep in approved, airtight containers away from light and oxidizing agents to prevent degradation .

Advanced Research Questions

Q. How do leaving groups (e.g., acetate vs. benzyl ether) impact the regioselectivity of geranyl/neryl substrate cyclizations?

Substrates with acetate leaving groups exhibit higher binding affinity to catalytic sites (e.g., supramolecular catalysts), favoring intramolecular cyclization to tetrahydrofurans. In contrast, benzyl ethers reduce binding efficiency, leading to promiscuous reactions or incomplete conversions. This is attributed to steric hindrance and electronic effects .

Q. What methodological approaches resolve contradictions in reported bioactivity data for geranyl/neryl derivatives?

  • Meta-analysis : Compare studies using standardized assays (e.g., GGPP synthase inhibition ).
  • Control experiments : Verify purity via HPLC and rule out confounding factors (e.g., solvent effects on terpene stability ).
  • Statistical validation : Use ANOVA to assess significance across replicates and conditions .

Q. How does light exposure affect the stability of this compound in experimental systems?

this compound degrades under UV/visible light via photo-oxidation, forming peroxides and aldehydes. In wine studies, flint glass bottles caused a 71% loss of geranyl acetate over 50 days, while colored glass reduced degradation to 56%. Use amber glassware or antioxidant additives (e.g., BHT) to mitigate this .

Q. What strategies optimize heterologous expression of enzymes involved in geranyl/neryl biosynthesis?

  • Promoter engineering : Use inducible promoters (e.g., GAL1/10 in yeast) to regulate MVA pathway genes (e.g., NDPS, GPPS) .
  • Co-expression : Pair synthases (e.g., NDPS1) with chaperones to enhance solubility and activity in E. coli .
  • Substrate feeding : Supplement cultures with mevalonate or IPP to bypass rate-limiting steps .

Methodological Tables

Analytical Technique Application Key Parameters Reference
GC-MSIsomer quantificationChiral column (e.g., β-cyclodextrin), split ratio 1:50, He carrier gas
NOESY NMRStereochemical confirmationMixing time 800 ms, 500 MHz spectrometer
HPLC-DADPurity assessmentC18 column, 90:10 acetonitrile/water, λ = 254 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.